Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Description
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride (CAS 1021033-01-1) is a synthetic amine derivative featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 3-(trifluoromethyl)phenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications. The trifluoromethyl (-CF₃) group is a critical moiety, conferring electron-withdrawing properties and metabolic resistance, while the cyclohexyl group contributes to lipophilicity, influencing membrane permeability and receptor interactions .
Properties
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N.ClH/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQPCBVCLVSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has been investigated for its role as a potential therapeutic agent due to the influence of the trifluoromethyl group on pharmacokinetics. Studies indicate that the compound exhibits enhanced metabolic stability and lipophilicity, making it a candidate for drug development targeting various diseases, including neurological and immunological disorders.
- Case Study: A study explored its use as an intermediate in synthesizing sphingosine-1-phosphate (S1P) modulators, which are promising for treating multiple sclerosis. The compound acts as a precursor in synthesizing more complex molecules with therapeutic potential .
Biological Research
In biological contexts, the compound's interactions with biological macromolecules have been a focal point. The trifluoromethyl group enhances hydrophobic interactions, which can improve binding affinity to target proteins or enzymes.
- Research Findings: Investigations into the compound's binding mechanisms suggest that it can modulate enzyme activities, potentially leading to new insights into metabolic pathways .
Industrial Applications
The compound serves as an important intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique structural features contribute to desirable properties in final products.
- Example Applications:
- Used in the production of polymers that require enhanced chemical stability.
- Acts as a building block for creating novel agrochemical formulations .
Mechanism of Action
The mechanism by which Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Table 1: Structural Comparison of Selected Compounds
| Compound Name (CAS) | Substituent Variations | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound (1021033-01-1) | Cyclohexyl, -CF₃-phenyl | 241.76* | High lipophilicity; potential for CNS penetration due to cyclohexyl group |
| [3-(Cyclohexyloxy)phenyl]methanamine HCl (1311315-68-0) | Cyclohexyloxy (-O-cyclohexyl) | 241.76 | Ether linkage reduces lipophilicity; may alter hydrogen-bonding capacity |
| (1-(3-CF₃-phenyl)cyclobutyl)methanamine HCl (1039932-76-7) | Cyclobutyl ring | 229.24 | Smaller ring size increases rigidity; potential for strained receptor binding |
| (R)-1-(3-CF₃-phenyl)ethanamine HCl (1213630-93-3) | Ethylamine chain, chiral center | 225.64 | Stereochemistry impacts receptor selectivity; shorter chain reduces bulk |
| Cyclopropyl(4-CF₃-phenyl)methanamine HCl (1263094-18-3) | Cyclopropyl ring | 225.64* | High ring strain; enhanced metabolic stability due to cyclopropane |
| Oxan-4-yl[3-CF₃-phenyl]methanamine HCl (1803591-16-3) | Tetrahydropyranyl (oxan-4-yl) | 295.73 | Oxygen in ring improves solubility; versatile scaffold for derivatization |
Functional and Pharmacological Insights
Role of the Trifluoromethyl Group
The -CF₃ group is a common feature in all listed compounds. Its strong electron-withdrawing nature stabilizes adjacent aromatic systems, enhancing binding affinity to hydrophobic receptor pockets. For example, in Cinacalcet hydrochloride (), the -CF₃ group is critical for modulating calcium-sensing receptor activity .
Impact of Cyclohexyl vs. Other Aliphatic Rings
- Cyclohexyl Group : Increases lipophilicity (logP ~3.5 predicted), favoring blood-brain barrier penetration. However, this may reduce aqueous solubility, necessitating salt forms like hydrochloride .
- Cyclopropane’s high bond angle strain may enhance metabolic stability .
- Oxan-4-yl (Tetrahydropyranyl) : The oxygen atom enables hydrogen bonding, improving solubility (e.g., 295.73 g/mol compound in ) while maintaining moderate lipophilicity .
Chiral Centers and Stereochemical Effects
The (R)-enantiomer of 1-(3-CF₃-phenyl)ethanamine HCl () demonstrates how chirality influences receptor interactions. Enantiomers may exhibit divergent binding affinities or pharmacokinetic profiles, a critical consideration in drug design .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 1.22* | 260* | 9.8* | ~10 (moderate) |
| (1-(3-CF₃-phenyl)cyclobutyl)methanamine HCl | 1.194 | 248.4 | 10.27 | ~15 |
| Cyclopropyl(4-CF₃-phenyl)methanamine HCl | 1.18* | 240* | 9.5* | ~20 |
*Estimated from analogous structures in .
- Solubility : Compounds with oxygen-containing groups (e.g., oxan-4-yl) show higher solubility. The target compound’s cyclohexyl group likely reduces solubility compared to cyclopropyl analogues.
- pKa : Most compounds have pKa ~9.5–10.3, consistent with primary amines, ensuring protonation at physiological pH for enhanced water solubility .
Allosteric Modulation Potential
highlights that allosteric ligands like the target compound may alter agonist affinity via cooperativity. The cyclohexyl group’s bulk could sterically hinder primary ligand binding, whereas smaller substituents (e.g., cyclopropyl) might allow positive cooperativity .
Therapeutic Relevance
- Dopamine Analogues : –3 describe dopamine HCl (CAS 62-31-7), emphasizing the importance of amine groups in neurotransmission. The target compound’s structure may position it for CNS applications .
- Cinacalcet Analogue : ’s Cinacalcet, a -CF₃-containing drug, underscores the pharmacological utility of such moieties in receptor modulation .
Biological Activity
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions with various biological systems, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a phenyl ring that bears a trifluoromethyl substituent. This structural configuration enhances the lipophilicity of the molecule, which is crucial for its ability to penetrate biological membranes. The trifluoromethyl group is known to influence the binding affinity of compounds to biological targets by modulating their electronic properties.
Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. Notably, it has been shown to modulate the activity of the NMDA receptor, which is implicated in neuropsychiatric disorders.
Binding Affinity Studies
In vitro binding assays reveal that this compound can inhibit the binding of radioligands to the NMDA receptor's PCP site. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition percentages (greater than 89%) at micromolar concentrations, suggesting a strong binding affinity .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuropsychiatric Disorders : A study explored the role of cyclohexyl derivatives in modulating NMDA receptor activity and their implications for treating conditions like schizophrenia and depression. The data suggested that compounds with trifluoromethyl substitutions showed enhanced binding affinities compared to their non-substituted counterparts .
- Antifungal Activity : Another investigation assessed related compounds for antifungal properties against resistant strains of Candida species. The findings indicated that modifications at specific positions on the phenyl ring could significantly enhance antifungal efficacy, demonstrating the importance of structural optimization .
- Anticancer Properties : Research has also focused on the potential anticancer effects of cyclohexyl derivatives through their regulation of cell cycle proteins and signaling pathways associated with tumor growth .
Preparation Methods
Grignard Reaction with Halogenated Aromatic Precursors
A key early step in the synthesis involves forming an intermediate by reacting a halogenated aromatic compound bearing the trifluoromethyl group with a Grignard reagent and cyclohexanone. The halogen (bromo, chloro, or iodo) on the aromatic ring facilitates the formation of the Grignard reagent, which is preferably prepared by reacting the halogenated aromatic with metallic magnesium or via halogen exchange with i-propylmagnesium chloride-lithium chloride complex.
- Reagents & Conditions:
- Halogenated aromatic compound (X = Br, Cl, I)
- Metallic magnesium or i-propylmagnesium chloride-lithium chloride complex
- Cyclohexanone
- Solvents: Diethyl ether, tetrahydrofuran (THF), hexane, heptane, or mixtures (preferably heptane/THF)
- Temperature: Approximately -20°C to 30°C, optimally 5°C to 10°C
This reaction yields a secondary alcohol intermediate (compound of formula III) that is crucial for further transformations.
Acid-Catalyzed Conversion and Catalytic Hydrogenation
The intermediate alcohol is then treated with a strong acid such as sulfuric acid or phosphoric acid at mild temperatures (10°C to 50°C, preferably 20°C to 25°C) to form an imine or related intermediate (compound of formula IV). This intermediate undergoes catalytic hydrogenation using palladium on carbon catalyst in methanol or acetic acid solvent under controlled temperature (20°C to 50°C) and pressure (2-20 bar) to yield the corresponding amine (compound of formula V or XIV).
- Catalytic Hydrogenation:
- Catalyst: Pd/C (palladium on carbon)
- Solvent: Methanol preferred; acetic acid also used
- Temperature: 20°C to 50°C
- Pressure: 2-20 bar (approx. 1-20 atm)
This step is critical for reducing imine intermediates to the desired amine functionality.
Halogenation to Introduce Reactive Leaving Groups
To facilitate subsequent substitution reactions, the amine intermediate is subjected to halogenation, typically radical bromination or chlorination, producing a halogenated compound (formula IX). This step uses radical initiators and halogen sources to selectively introduce bromine or chlorine atoms on the methylene adjacent to the aromatic ring.
- Conditions:
- Radical bromination or chlorination
- Control of temperature and reaction time to optimize selectivity
- Solvents such as toluene or esters (e.g., i-propylacetate) may be used
This halogenated intermediate is a key precursor for nucleophilic substitution reactions leading to the final product.
Nucleophilic Substitution and Coupling Reactions
The halogenated intermediate undergoes nucleophilic substitution with amines or other nucleophiles to form the final methanamine structure. Suzuki coupling reactions are also employed to construct biaryl systems when necessary, using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts with phosphine ligands.
- Suzuki Coupling:
- Catalyst: Pd(PPh3)4 or Pd(II) salts with phosphines
- Base: Sodium methylate, potassium carbonate, cesium carbonate, or potassium t-butoxide
- Solvent: Acetone, methylethylketone, cyclohexanone, toluene
- Temperature: 10°C to 140°C, preferably 90°C to 110°C
This step is essential for assembling complex aromatic frameworks with trifluoromethyl substitution.
Formation of Hydrochloride Salt
The final amine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in a solvent such as ethanol or methanol, to improve stability, crystallinity, and handling properties.
Purification and Isolation
Purification involves phase separations, washing with water and brine, solvent exchanges (e.g., to toluene), and crystallization under controlled temperature and vacuum drying conditions.
- Typical Workup:
- Washing organic phases with water, sodium bicarbonate solution, and brine
- Solvent removal under reduced pressure
- Crystallization at 20°C to 60°C
- Vacuum drying at 60°C overnight
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1. Grignard Reaction | Halogenated aromatic, Mg or i-PrMgCl-LiCl, cyclohexanone | Diethyl ether, THF, heptane | -20 to 30 (opt. 5-10) | Formation of secondary alcohol intermediate |
| 2. Acid-Catalyzed Conversion | Sulfuric or phosphoric acid | Acetic acid or acetic anhydride | 10 to 50 (opt. 20-25) | Formation of imine intermediate |
| 3. Catalytic Hydrogenation | Pd/C catalyst, H2 gas | Methanol preferred, acetic acid | 20 to 50 | Reduction to amine |
| 4. Radical Halogenation | Radical bromination/chlorination agents | Toluene, i-propylacetate | Controlled | Introduction of halogen on methylene |
| 5. Suzuki Coupling | Pd catalyst, base (K2CO3, NaOMe), boronic acid | Acetone, toluene | 10 to 140 (opt. 90-110) | Formation of biaryl system |
| 6. Hydrochloride Salt Formation | HCl acid | Ethanol, methanol | Ambient | Salt formation for stability |
| 7. Purification & Crystallization | Washing, solvent exchange, vacuum drying | Water, brine, toluene | 20 to 60 | Isolation of pure product |
Research Findings and Notes
- The use of a strong base such as sodium hydride or weaker bases like potassium carbonate with catalytic 4-dimethylaminopyridine (DMAP) facilitates esterification and coupling reactions efficiently.
- Grignard reagents formed via i-propylmagnesium chloride-lithium chloride complex improve reactivity and selectivity in the formation of cyclohexyl intermediates.
- Catalytic hydrogenation conditions are optimized to avoid over-reduction or side reactions, with palladium on carbon in methanol or acetic acid being highly effective.
- Radical halogenation must be carefully controlled to avoid over-halogenation and to maintain the integrity of the trifluoromethyl-substituted aromatic ring.
- Suzuki coupling reactions enable the construction of complex aromatic systems, crucial for the trifluoromethylphenyl moiety, with palladium catalysts and bases under mild to moderate heating.
- Formation of the hydrochloride salt enhances compound stability and facilitates handling for further applications.
- Alternative synthetic routes involving cyanamide intermediates and amine hydrochlorides have been explored for related compounds, but the above methods remain preferred for this specific compound due to yield and scalability.
Q & A
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles (amine hydrochloride can irritate mucous membranes) .
- Storage : Desiccated at -20°C to prevent hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
